N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butyramide
Description
N-(2-(2,3-Dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butyramide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core fused with a substituted phenyl group and a butyramide side chain. The thienopyrazol scaffold is characterized by a sulfur-containing thiophene ring fused to a pyrazole moiety, which is further functionalized with a 2,3-dimethylphenyl substituent at the 2-position and a butyramide group at the 3-position.
Properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-4-6-16(21)18-17-13-9-23(22)10-14(13)19-20(17)15-8-5-7-11(2)12(15)3/h5,7-8H,4,6,9-10H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXCNIQIACUCGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C2CS(=O)CC2=NN1C3=CC=CC(=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butyramide is a compound that belongs to the class of thienopyrazoles, which have been studied for their potential medicinal properties. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H21N3O2S
- Molecular Weight : 331.43 g/mol
- IUPAC Name : N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide
Thienopyrazoles are recognized for various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific mechanisms through which this compound exerts its effects are still under investigation but may involve:
- Inhibition of Enzymatic Activity : Thienopyrazoles often inhibit specific enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : These compounds may affect signaling pathways such as the p53 pathway, which is crucial for regulating cell cycle and apoptosis.
- Interaction with Receptors : Binding to various receptors can lead to altered cellular responses.
Anticancer Activity
Recent studies have demonstrated that thienopyrazole derivatives exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro tests on various cancer cell lines have shown that these compounds can induce apoptosis and inhibit cell growth effectively. Specific IC50 values indicate the concentration required to inhibit cell viability by 50%. For example:
Anti-inflammatory Effects
Thienopyrazoles have also been noted for their potential anti-inflammatory properties:
- Mechanism : The compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX), leading to reduced inflammation.
Antimicrobial Activity
Some studies suggest that thienopyrazoles possess antimicrobial properties:
- Broad Spectrum : Research indicates effectiveness against various bacterial strains, although specific data on this compound is limited.
Case Studies and Research Findings
- In Vitro Studies : A study conducted on a range of cancer cell lines showed that thienopyrazole derivatives could significantly reduce cell viability compared to control groups. The results indicated a dose-dependent response with notable cytotoxicity at lower concentrations .
- Animal Models : In vivo studies using murine models demonstrated that these compounds could effectively reduce tumor size without significant toxicity to normal tissues .
Summary Table of Biological Activities
| Activity Type | Observed Effects | IC50 Values |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | 0.3 - 7.5 µM |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Not specified |
| Antimicrobial | Effective against various bacterial strains | Not specified |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Rings
- 2,3-Dimethylphenyl vs. Halogenated Phenyl Groups: The target compound’s 2,3-dimethylphenyl group contrasts with the 3-chlorophenyl substituent in ’s compound.
- Comparison with Pesticide Acetamides: lists acetamide derivatives (e.g., dimethenamid, alachlor) with chloro and methyl substituents on phenyl/thienyl rings. While these are structurally distinct (acetamide vs.
Functional Group Variations: Butyramide vs. Acetamide/Benzamide
- Butyramide (C₄H₇NO): The butyramide chain in the target compound has a longer alkyl group than the acetamide (C₂H₅NO) derivatives in .
- Benzamide (C₇H₅NO): ’s compound features a 2-fluorobenzamide group, which introduces aromaticity and electronegativity. The fluorine atom may improve binding affinity via halogen bonding but could reduce solubility compared to the aliphatic butyramide .
Structural and Functional Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
